molecular formula C5H5FN2O B576448 5-Fluoro-2-methylpyrimidin-4-ol CAS No. 1480-91-7

5-Fluoro-2-methylpyrimidin-4-ol

Cat. No.: B576448
CAS No.: 1480-91-7
M. Wt: 128.106
InChI Key: DMTSFVIMARJLRP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C5H5FN2O. It is a derivative of pyrimidine, characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position.

Mechanism of Action

Target of Action

It is known that fluoropyrimidines, a class of drugs to which this compound belongs, often target thymidylate synthase (ts), a crucial enzyme in dna synthesis . By inhibiting TS, these compounds can disrupt DNA replication and cell division, making them effective against rapidly dividing cells, such as cancer cells .

Mode of Action

Fluoropyrimidines generally exert their effects by being incorporated into the dna and rna of cells, causing disruptions in their functions . The deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, bind to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .

Biochemical Pathways

Fluoropyrimidines are known to affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They can also modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine .

Result of Action

The inhibition of ts by fluoropyrimidines leads to a decrease in the synthesis of thymidine monophosphate (dtmp), a critical component of dna . This disruption in DNA synthesis can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylpyrimidin-4-ol typically involves the fluorination of 2-methylpyrimidin-4-ol. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is carried out in an organic solvent like acetonitrile at room temperature, yielding the desired product with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher efficiency and yield. The reaction conditions are carefully monitored to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

5-Fluoro-2-methylpyrimidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluorouracil
  • 2-Fluoropyrimidine
  • 4-Fluoropyrimidine

Uniqueness

5-Fluoro-2-methylpyrimidin-4-ol is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .

Biological Activity

Overview

5-Fluoro-2-methylpyrimidin-4-ol (CAS Number: 1480-91-7) is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. Its structural characteristics, including a fluorine atom at the 5-position and a methyl group at the 2-position, suggest it may interact with various biological targets, particularly enzymes involved in nucleotide metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound primarily functions as an enzyme inhibitor , particularly targeting thymidylate synthase (TS), a critical enzyme in DNA synthesis. The inhibition of TS leads to decreased synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and cell proliferation. This mechanism positions the compound as a potential candidate for anticancer and antiviral therapies, as it can disrupt the proliferation of rapidly dividing cells such as cancer cells and inhibit viral replication processes.

Anticancer Properties

Research indicates that this compound has significant anticancer properties due to its ability to inhibit TS. This inhibition can lead to:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, preventing them from progressing through critical phases necessary for division.
  • Apoptosis Induction : By disrupting nucleotide synthesis, it can trigger apoptotic pathways, leading to programmed cell death in tumor cells.

Antiviral Activity

In addition to its anticancer effects, this compound exhibits antiviral activity. Its structural similarity to nucleotides suggests it may interfere with viral replication by:

  • Inhibiting Viral Enzymes : The compound may inhibit enzymes essential for viral RNA synthesis and replication processes.
  • Modulating Immune Responses : It may enhance the host's immune response against viral infections by affecting cytokine production and immune cell activation .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits TS activity with an IC50 value comparable to established TS inhibitors like 5-fluorouracil (5-FU). This suggests its potential as a therapeutic agent in cancer treatment.
  • Cell Line Studies : Experiments conducted on various cancer cell lines have shown that treatment with this compound results in significant reductions in cell viability and increases in apoptotic markers. For instance, studies on colorectal carcinoma cells indicated enhanced sensitivity to the compound when used in combination with other chemotherapeutic agents.
  • Antiviral Efficacy : Preliminary studies indicate that this compound may inhibit influenza virus replication in vitro. It was observed to reduce viral titers significantly, suggesting a promising avenue for further antiviral development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMechanism of ActionTherapeutic Applications
5-Fluorouracil (5-FU)TS InhibitionAnticancer (gastrointestinal)
GemcitabineNucleotide analogAnticancer (pancreatic)
CytarabineNucleotide analogAnticancer (leukemia)

Future Directions

While current research highlights the potential of this compound as an anticancer and antiviral agent, further studies are needed to:

  • Establish detailed pharmacokinetic profiles.
  • Assess the compound's efficacy in vivo.
  • Explore combination therapies that could enhance its therapeutic effects against resistant cancer types or viral strains.

Properties

IUPAC Name

5-fluoro-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTSFVIMARJLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20664007
Record name 5-Fluoro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-91-7
Record name 5-Fluoro-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1480-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20664007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 5.0 g, 125 mmol) was washed with hexane to remove the mineral oil and dried, then suspended in THF (50 mL) and cooled to 0° C. Ethyl fluoroacetate (13.30 g, 125 mmol) and ethyl formate (15.14 mL, 187 mmol) were mixed together and added to the stirring suspension. The reaction was slowly warmed to ambient temperature and stirred 3 days. The solvent was removed. A mixture of acetamidine hydrochloride (11.81 g, 125 mmol), sodium ethoxide (8.86 g, 125 mmol), and ethanol (60 mL) were added to the reaction followed by refluxing overnight. The ethanol was removed under reduced pressure. The residue was dissolved in a minimum of water and acidified to pH=6 with concentrated HCl. The crude products were then extracted by salting out from the aqueous phase and washing exhaustively with 4:1 CHCl3/isopropanol. The combined organic phases were dried (MgSO4) and evaporated. The crude solid was purified by silica gel chromatography eluting with 5-90% EtOAc/hexane to give 5-Fluoro-2-methylpyrimidin-4(3H)-one (44a, 0.95 g, 6%) as a white solid. Rf=0.08 (75% EtOAc/hexane). 1H NMR (400 MHz, DMSO-d6): δ 2.25 (d, J=1.0 Hz, 3H), 7.93 (d, J=3.8 Hz, 1H), 12.95 (br, 1H). LCMS 129.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
15.14 mL
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Quantity
8.86 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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